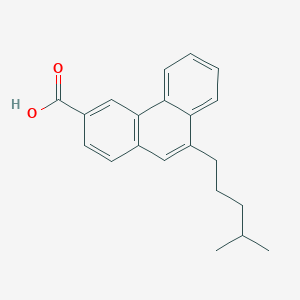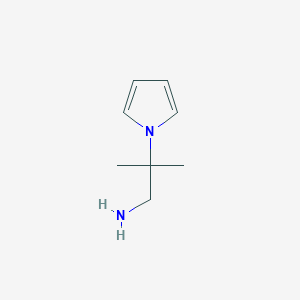
2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate is a fluorinated methacrylate compound known for its unique chemical properties. It is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobicity and chemical resistance. This compound is used in various applications, including coatings, adhesives, and surface treatments, due to its ability to form durable and resistant films .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with 2-aminoethyl methacrylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group allows for radical polymerization, forming polymers and copolymers.
Hydrolysis: The ester linkage in the methacrylate group can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage
Major Products Formed
Substitution Reactions: Products include substituted sulfonyl derivatives.
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and corresponding alcohols
科学的研究の応用
2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Investigated for use in medical devices and implants due to its biocompatibility and resistance to degradation.
Industry: Applied in the production of high-performance coatings, adhesives, and surface treatments for various substrates
作用機序
The mechanism of action of 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate is primarily related to its ability to form strong, durable films and coatings. The heptadecafluorooctyl group provides hydrophobicity and chemical resistance, while the methacrylate group allows for polymerization and cross-linking. These properties enable the compound to create protective barriers on surfaces, enhancing their durability and resistance to environmental factors .
類似化合物との比較
Similar Compounds
- 2-(((Nonafluorobutyl)sulfonyl)methylamino)ethyl methacrylate
- 2-(((Tridecafluorohexyl)sulfonyl)methylamino)ethyl methacrylate
- 2-(((Pentadecafluoroheptyl)sulfonyl)methylamino)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate stands out due to its longer fluorinated chain, which provides enhanced hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring high-performance coatings and surface treatments .
特性
CAS番号 |
14650-24-9 |
|---|---|
分子式 |
C8F17SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2 C15H12F17NO4S |
分子量 |
625.3 g/mol |
IUPAC名 |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-6(2)7(34)37-5-4-33(3)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h1,4-5H2,2-3H3 |
InChIキー |
UZMOXNBUTMPDCX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)




![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)


![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)




